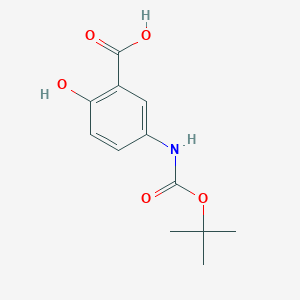

5-(N-tert-Butoxycarbonylamino)salicylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-12(2,3)18-11(17)13-7-4-5-9(14)8(6-7)10(15)16/h4-6,14H,1-3H3,(H,13,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYDBLPDKAGEFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438975 | |

| Record name | 5-(BOC-amino)salicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135321-95-8 | |

| Record name | 5-(BOC-amino)salicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(N-tert-Butoxycarbonylamino)salicylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 5-(N-tert-Butoxycarbonylamino)salicylic acid, a derivative of 5-aminosalicylic acid (5-ASA), also known as mesalamine. The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the amino moiety of 5-ASA is a key transformation in the synthesis of various pharmaceutical compounds and research molecules. This document outlines the synthetic pathway, provides a detailed experimental protocol, summarizes key quantitative data, and includes a visual representation of the synthesis workflow.

Synthesis Pathway

The primary route for the synthesis of this compound involves the protection of the amino group of 5-aminosalicylic acid using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). This reaction is a standard method for introducing the Boc protecting group onto primary and secondary amines. The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride. A base is typically employed to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts.

The overall transformation is as follows:

5-Aminosalicylic acid + Di-tert-butyl dicarbonate → this compound

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value |

| Starting Material | 5-Aminosalicylic Acid (5-ASA) |

| Molecular Formula (5-ASA) | C₇H₇NO₃ |

| Molecular Weight (5-ASA) | 153.14 g/mol |

| Protecting Agent | Di-tert-butyl dicarbonate ((Boc)₂O) |

| Molecular Formula ((Boc)₂O) | C₁₀H₁₈O₅ |

| Molecular Weight ((Boc)₂O) | 218.25 g/mol |

| Product | This compound |

| Molecular Formula (Product) | C₁₂H₁₅NO₅ |

| Molecular Weight (Product) | 253.25 g/mol |

| Reaction Conditions | |

| Solvent | 1,4-Dioxane / Water (or Tetrahydrofuran) |

| Base | Sodium bicarbonate (NaHCO₃) or Triethylamine (NEt₃) |

| Temperature | Room Temperature (20-25 °C) |

| Reaction Time | 12-24 hours |

| Yield | Typically > 90% |

| Purification | Acid-base extraction, Recrystallization |

| Melting Point | 279-280°C[1] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

-

5-Aminosalicylic acid (5-ASA)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

1,4-Dioxane

-

Deionized water

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution of Starting Material: In a 250 mL round-bottom flask, dissolve 5-aminosalicylic acid (1.0 eq.) in a mixture of 1,4-dioxane and water (e.g., a 1:1 mixture). Stir the solution at room temperature until the 5-ASA is fully dissolved.

-

Addition of Base: To the solution, add sodium bicarbonate (2.0-3.0 eq.) in portions. Stir the mixture for 15-20 minutes. The solution may become a slurry.

-

Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.1-1.5 eq.) in a minimal amount of 1,4-dioxane and add it dropwise to the reaction mixture at room temperature over 30 minutes.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up:

-

Once the reaction is complete, remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water and transfer it to a separatory funnel.

-

Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove any unreacted Boc anhydride and other non-polar impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify it to a pH of 2-3 with 1 M HCl. A white precipitate of the product should form.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts and wash them with brine (1 x 50 mL).

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure this compound as a white solid.

Visualizations

The following diagrams illustrate the synthesis pathway and a general experimental workflow.

Caption: Synthesis of this compound.

Caption: Experimental Workflow for the Synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-(BOC-amino)salicylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(tert-butoxycarbonylamino)salicylic acid, an important derivative of 5-aminosalicylic acid (5-ASA) used in organic synthesis and pharmaceutical research. This document details its key physical and chemical characteristics, outlines experimental protocols for their determination, and presents a logical workflow for its synthesis and characterization.

Core Physicochemical Data

5-(BOC-amino)salicylic acid, also known as 5-[[((1,1-dimethylethoxy)carbonyl)amino]-2-hydroxy-benzoic acid, is a white to tan or pinkish-grey solid.[1] The introduction of the tert-butoxycarbonyl (BOC) protecting group to the amine of 5-aminosalicylic acid significantly alters its physicochemical properties, influencing its solubility and reactivity.

Quantitative Physicochemical Properties

The following table summarizes the key quantitative data for 5-(BOC-amino)salicylic acid.

| Property | Value | Reference(s) |

| CAS Number | 135321-95-8 | [1][2][3] |

| Molecular Formula | C₁₂H₁₅NO₅ | [1][2] |

| Molecular Weight | 253.25 g/mol | [1][2] |

| Melting Point | 279-280 °C | [1][4][5] |

| Boiling Point | 367.5 ± 37.0 °C (Predicted) | [1] |

| Density | 1.337 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.12 ± 0.10 (Predicted) | [1] |

| Solubility | Slightly soluble in Dioxane, DMSO, Methanol | [1][4][5] |

Experimental Protocols

The determination of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is crucial for drug development and quality control. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity.[5] A sharp melting range typically signifies a pure compound, whereas impurities can depress and broaden the melting range.[5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline 5-(BOC-amino)salicylic acid is finely powdered using a mortar and pestle.

-

Capillary Packing: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[2]

-

Measurement:

-

The packed capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (279-280 °C).

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[6]

-

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range is the melting point of the sample.

Solubility Determination

Solubility is a key parameter influencing a drug's bioavailability and formulation.[1] A systematic approach is used to determine the solubility of a compound in various solvents.

Apparatus:

-

Small test tubes

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Analytical balance

Procedure:

-

Solvent Screening: A series of test tubes are prepared, each containing a different solvent (e.g., water, methanol, DMSO, dioxane, 5% NaOH, 5% HCl).

-

Sample Addition: A pre-weighed amount of 5-(BOC-amino)salicylic acid (e.g., 25 mg) is added to a fixed volume of each solvent (e.g., 0.75 mL).

-

Mixing: Each test tube is shaken vigorously or vortexed for a set period (e.g., 60 seconds) to facilitate dissolution.[7]

-

Observation: The mixture is visually inspected to determine if the compound has completely dissolved. The solubility is qualitatively classified (e.g., soluble, slightly soluble, insoluble).

-

Quantitative Analysis (for "slightly soluble" classification): For a more precise measurement, a saturated solution is prepared. The solution is filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using an analytical technique such as HPLC or UV-Vis spectroscopy.

Spectroscopic Analysis

Spectroscopic methods are essential for structural elucidation and confirmation.

IR spectroscopy is used to identify the functional groups present in a molecule.[8]

Apparatus:

-

FT-IR Spectrometer

-

Salt plates (e.g., NaCl or KBr) or an ATR accessory

-

Spatula

-

Volatile solvent (e.g., methylene chloride or acetone)

Procedure (Thin Solid Film Method):

-

Sample Preparation: Approximately 50 mg of 5-(BOC-amino)salicylic acid is dissolved in a few drops of a volatile solvent like methylene chloride.[3]

-

Film Deposition: A drop of this solution is placed onto the surface of a clean, dry salt plate.[3]

-

Solvent Evaporation: The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.

-

Spectrum Acquisition: The salt plate is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded. Key absorptions corresponding to functional groups (e.g., O-H, N-H, C=O, C-O) are identified.

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.[1][9]

Apparatus:

-

NMR Spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

Micropipette

Procedure:

-

Sample Preparation: Approximately 5-10 mg of 5-(BOC-amino)salicylic acid is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, given the compound's slight solubility in DMSO).[1]

-

Transfer to NMR Tube: The solution is filtered or carefully transferred into a clean NMR tube.

-

Spectrum Acquisition: The NMR tube is placed in the spectrometer. Both ¹H NMR and ¹³C NMR spectra are acquired.

-

Data Analysis: The chemical shifts (δ), integration values (for ¹H NMR), and coupling patterns (J-coupling) are analyzed to confirm the molecular structure.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of 5-(BOC-amino)salicylic acid and the relationships in its structural analysis.

Caption: Workflow for the synthesis and subsequent physicochemical characterization of 5-(BOC-amino)salicylic acid.

Caption: Logical relationships for the structural elucidation of 5-(BOC-amino)salicylic acid using spectroscopic data. using spectroscopic data.

References

- 1. lookchem.com [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. 5-(N-tert-Butoxycarbonylamino)salicylic Acid, TRC 1 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.be]

- 4. usbio.net [usbio.net]

- 5. This compound CAS#: 135321-95-8 [m.chemicalbook.com]

- 6. Buy 4-Chloro-5-hydroxyfuran-2(5H)-one (EVT-387909) | 40636-99-5 [evitachem.com]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to 5-(N-tert-Butoxycarbonylamino)salicylic Acid

CAS Number: 135321-95-8

Abstract

This technical guide provides a comprehensive overview of 5-(N-tert-Butoxycarbonylamino)salicylic acid, a key chemical intermediate and a significant impurity in the synthesis of Mesalamine (5-aminosalicylic acid), a first-line treatment for inflammatory bowel disease. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, purification, and its critical role as a reference standard in quality control. While the direct biological activity of this compound is not extensively studied, its characterization is paramount for ensuring the purity and safety of Mesalamine formulations.

Introduction

This compound, also known as 5-(Boc-amino)salicylic acid, is a derivative of 5-aminosalicylic acid where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is a common practice in organic synthesis to prevent the amino group from participating in undesired side reactions during chemical transformations on other parts of the molecule. In the context of pharmaceutical manufacturing, it is primarily recognized as a process-related impurity in the production of Mesalamine.[1] Consequently, its synthesis, identification, and quantification are of significant interest for regulatory and quality assurance purposes. This guide will delve into the technical aspects of this compound, providing valuable information for its handling, analysis, and understanding its relevance in a pharmaceutical setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and analytical method development. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 135321-95-8 | [2][3] |

| Molecular Formula | C₁₂H₁₅NO₅ | [2][3] |

| Molecular Weight | 253.25 g/mol | [2][3] |

| Appearance | Pinky-grey solid | [1] |

| Melting Point | 279-280 °C | [4][5] |

| Boiling Point (Predicted) | 367.5 ± 37.0 °C | [1] |

| Density (Predicted) | 1.337 ± 0.06 g/cm³ | [1] |

| Solubility | Slightly soluble in Dioxane, DMSO, and Methanol. | [1][5] |

| pKa (Predicted) | 3.12 ± 0.10 | [1] |

| Storage Temperature | -20°C Freezer | [1][5] |

Synthesis and Purification

The synthesis of this compound typically involves the protection of the amino group of 5-aminosalicylic acid using di-tert-butyl dicarbonate (Boc)₂O.

General Experimental Protocol for Synthesis

This protocol describes a general method for the N-tert-butoxycarbonylation of an amino acid, which can be adapted for the synthesis of this compound.

Materials:

-

5-aminosalicylic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Solvent (e.g., a mixture of water and acetone)

-

Base (optional, e.g., sodium bicarbonate)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Eluent (e.g., a mixture of dichloromethane and methanol)

Procedure:

-

Dissolve 1 mmol of 5-aminosalicylic acid in a suitable solvent mixture (e.g., 9.5 mL of distilled water and 0.5 mL of acetone) in a round-bottom flask.[6]

-

Stir the mixture at room temperature for a few minutes to ensure dissolution.

-

Add 1.1 mmol of di-tert-butyl dicarbonate ((Boc)₂O) to the solution.

-

If required, a mild base can be added to facilitate the reaction.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (5-aminosalicylic acid) is completely consumed.

-

Once the reaction is complete, add dichloromethane (e.g., 5 mL) to the reaction mixture and stir.[6]

-

Separate the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate and then concentrate it under vacuum to obtain the crude product.[6]

General Purification Protocol

The crude this compound can be purified by column chromatography.

Procedure:

-

Prepare a silica gel column using a suitable slurry packing method with the chosen eluent.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the dissolved crude product onto the silica gel column.

-

Elute the column with an appropriate solvent system (e.g., a 9:1 mixture of dichloromethane and methanol) to separate the desired product from impurities.[6]

-

Collect the fractions containing the pure product, which can be identified by TLC analysis.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

Applications in Research and Drug Development

The primary application of this compound is as a reference standard for the quality control of Mesalamine.[1] Its presence and concentration as an impurity in the final drug product must be carefully monitored to ensure the safety and efficacy of the medication.[1]

Beyond its role as an impurity, this compound serves as a valuable tool in chemical research. The Boc-protected form allows for selective chemical modifications at other positions of the salicylic acid scaffold, enabling the synthesis of novel derivatives for various research purposes, including potential applications in material science.[1]

Biological Activity and Mechanism of Action

There is a lack of specific studies on the biological activity and mechanism of action of this compound itself. It is generally considered a pro-drug or an impurity of Mesalamine. The biological effects of interest are associated with the active pharmaceutical ingredient, 5-aminosalicylic acid (Mesalamine), which is formed upon the removal of the Boc protecting group.

Mesalamine exerts its anti-inflammatory effects in the gastrointestinal tract through various mechanisms, including the inhibition of cyclooxygenase and lipoxygenase pathways, scavenging of reactive oxygen species, and modulation of inflammatory cytokine production.

Visualizations

Synthetic Pathway

The following diagram illustrates the general synthetic pathway for the preparation of this compound from 5-aminosalicylic acid and its subsequent deprotection to yield the active drug, Mesalamine.

Caption: General synthesis and deprotection of 5-(Boc-amino)salicylic acid.

Quality Control Workflow

This diagram outlines a typical workflow for the use of this compound as a reference standard in the quality control of Mesalamine drug products.

Caption: Quality control workflow for Mesalamine impurity analysis.

Conclusion

This compound is a compound of significant interest within the pharmaceutical industry, primarily due to its role as a process-related impurity in the manufacturing of Mesalamine. While it does not possess the therapeutic effects of its deprotected counterpart, its chemical properties and synthesis are crucial areas of study for ensuring the quality and safety of a widely used anti-inflammatory drug. This technical guide has provided a consolidated resource of its known properties, general synthetic and purification approaches, and its application in a quality control setting. Further research into the potential biological interactions of this molecule, even as an impurity, could provide a more complete understanding of the overall safety profile of Mesalamine formulations.

References

- 1. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. helixchrom.com [helixchrom.com]

- 3. researchgate.net [researchgate.net]

- 4. ijrpc.com [ijrpc.com]

- 5. High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Aminosalicylic Acid | C7H7NO3 | CID 4075 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Structure Elucidation of 5-(BOC-amino)salicylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, properties, and analytical characterization of 5-(BOC-amino)salicylic acid. The information enclosed is intended to support research and development activities where this compound is of interest.

Chemical Structure and Properties

5-(BOC-amino)salicylic acid, also known as 5-(tert-butoxycarbonylamino)-2-hydroxybenzoic acid, is a derivative of 5-aminosalicylic acid where the amino group is protected by a tert-butyloxycarbonyl (BOC) group. This protection strategy is common in organic synthesis to prevent the amino group from participating in undesired reactions.

Chemical Structure:

Figure 1: Chemical structure of 5-(BOC-amino)salicylic acid.

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 135321-95-8 | N/A |

| Molecular Formula | C₁₂H₁₅NO₅ | N/A |

| Molecular Weight | 253.25 g/mol | N/A |

| Melting Point | 279-280 °C | N/A |

| Appearance | Off-white to pale pink powder | N/A |

Synthesis Protocol

The synthesis of 5-(BOC-amino)salicylic acid is typically achieved through the protection of the amino group of 5-aminosalicylic acid using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Experimental Workflow:

Technical Guide: Solubility of 5-(N-tert-Butoxycarbonylamino)salicylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 5-(N-tert-Butoxycarbonylamino)salicylic Acid in common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes the available qualitative solubility information and presents a detailed, generalized experimental protocol for its quantitative determination using the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling them to design and execute robust solubility studies for this compound.

Introduction

This compound, a derivative of 5-aminosalicylic acid, is a compound of interest in pharmaceutical research and development. Its physicochemical properties, particularly its solubility in various organic solvents, are critical for designing synthetic routes, purification processes, and formulation strategies. The tert-butoxycarbonyl (Boc) protecting group significantly alters the polarity and hydrogen bonding capabilities of the parent molecule, thereby influencing its solubility profile. Understanding this profile is essential for predicting its behavior in different solvent systems, which is a fundamental aspect of process chemistry and formulation science.

Solubility Profile

Currently, there is a lack of specific, publicly available quantitative solubility data for this compound. However, qualitative assessments indicate its general solubility characteristics in several common organic solvents.

Quantitative Solubility Data

As of the latest literature review, precise quantitative solubility data (e.g., in mg/mL or molarity) for this compound in a range of organic solvents has not been formally published. The available information suggests the compound is "slightly soluble" in several polar aprotic and protic solvents. For context, the solubility of the related compound, 5-Aminosalicylic Acid, has been reported to be approximately 4 mg/mL in Dimethyl Sulfoxide (DMSO) and 1.6 mg/mL in Dimethylformamide (DMF)[1]. It is anticipated that the Boc-protected derivative will exhibit different solubility due to the presence of the bulky, non-polar tert-butyl group.

Qualitative Solubility Summary

The following table summarizes the known qualitative solubility of this compound in selected organic solvents.

| Solvent | Chemical Class | Qualitative Solubility |

| Dioxane | Ether | Slightly Soluble[2][3] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Slightly Soluble[2][3] |

| Methanol | Alcohol | Slightly Soluble[2][3] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted "shake-flask" method, followed by concentration analysis using High-Performance Liquid Chromatography (HPLC), a robust and sensitive analytical technique for pharmaceutical compounds[4][5][6].

Materials and Equipment

-

This compound (analytical standard)

-

Selected organic solvents (HPLC grade)

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Reversed-phase HPLC column (e.g., C18)

-

Mobile phase components (e.g., acetonitrile, water, acid modifier like trifluoroacetic acid)

-

Autosampler vials

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a series of sealed vials, each containing a known volume of the selected organic solvent.

-

Ensure that there is undissolved solid material at the bottom of each vial to confirm that saturation has been reached.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C) to mimic relevant laboratory or physiological conditions.

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow for the sedimentation of the excess solid.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles. This step is crucial to prevent overestimation of solubility[6].

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent in which it is freely soluble.

-

Perform a series of serial dilutions of the stock solution to prepare a set of calibration standards of known concentrations.

-

-

HPLC Analysis:

-

Set up the HPLC system with a suitable reversed-phase column and a mobile phase that provides good peak shape and resolution for the analyte.

-

Inject the prepared calibration standards to generate a calibration curve by plotting the peak area against the concentration.

-

Inject the prepared samples of the saturated solutions.

-

Record the peak areas of the analyte in the sample chromatograms.

-

-

Calculation of Solubility:

-

Using the linear regression equation from the calibration curve, determine the concentration of this compound in the diluted samples.

-

Calculate the original concentration in the saturated supernatant by multiplying the result by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

5-(N-tert-Butoxycarbonylamino)salicylic Acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(N-tert-Butoxycarbonylamino)salicylic Acid, a key chemical intermediate in pharmaceutical synthesis. This document outlines its physicochemical properties, its role in the synthesis of Mesalamine, and the subsequent biological pathways influenced by the active pharmaceutical ingredient.

Physicochemical Properties

This compound, also known as 5-(Boc-amino)salicylic acid, is a derivative of salicylic acid. Its quantitative properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₅ | [1][2] |

| Molecular Weight | 253.25 g/mol | [1][2][3][4][5] |

| CAS Number | 135321-95-8 | [1][2][3][4][5] |

Role in Pharmaceutical Synthesis

This compound is a notable impurity that can arise during the synthesis of Mesalamine, also known as 5-aminosalicylic acid (5-ASA).[3] Mesalamine is an anti-inflammatory drug used in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. The Boc protecting group on the amine is a common strategy in multi-step organic synthesis to prevent unwanted side reactions. The general synthetic workflow involves the protection of the amino group of 5-aminosalicylic acid, subsequent chemical modifications, and a final deprotection step to yield the active pharmaceutical ingredient. The presence of this compound as an impurity indicates an incomplete deprotection step.

Caption: Synthetic workflow for Mesalamine (5-ASA).

Mechanism of Action of Mesalamine (5-Aminosalicylic Acid)

The therapeutic effects of Mesalamine (5-ASA), the intended product from the synthesis involving this compound, are attributed to its anti-inflammatory properties. One of the key mechanisms is the inhibition of the cyclooxygenase-2 (COX-2) pathway, which leads to a reduction in the production of prostaglandins, key mediators of inflammation.

Furthermore, recent studies have elucidated that oxidized 5-ASA can activate the Nrf2-HO-1 pathway.[6] This is significant as the inflammatory environment of the gut can lead to the oxidation of 5-ASA. This oxidized form then covalently binds to Keap1, leading to the activation of Nrf2 and the subsequent expression of antioxidant and anti-inflammatory genes like heme oxygenase-1 (HO-1).[6]

References

- 1. rsc.org [rsc.org]

- 2. echemi.com [echemi.com]

- 3. lookchem.com [lookchem.com]

- 4. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidized 5-aminosalicylic acid activates Nrf2-HO-1 pathway by covalently binding to Keap1: Implication in anti-inflammatory actions of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of the Boc Protecting Group in Aminosalicylic Acid Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the use of the tert-butoxycarbonyl (Boc) protecting group in the synthesis and modification of aminosalicylic acids. Aminosalicylic acids, key structural motifs in numerous pharmaceutical compounds, present unique synthetic challenges due to the presence of multiple reactive functional groups. The strategic application of the Boc protecting group to the amine functionality is a cornerstone of their chemical manipulation, enabling selective reactions at other positions on the molecule. This document outlines the fundamental principles, experimental protocols, and practical considerations for the Boc protection and deprotection of aminosalicylic acids, with a focus on 4-aminosalicylic acid and 5-aminosalicylic acid (Mesalamine).

The Role and Importance of the Boc Protecting Group

The primary amino group in aminosalicylic acids is both nucleophilic and basic, rendering it susceptible to a wide range of reactions, including acylation, alkylation, and oxidation.[1] This reactivity can interfere with desired chemical transformations at the carboxylic acid or phenolic hydroxyl groups. The Boc group serves as a temporary shield for the amine, effectively masking its reactivity under many synthetic conditions.[2]

The popularity of the Boc group stems from its favorable properties:

-

Stability: It is stable to a wide range of nucleophilic and basic conditions, allowing for a broad scope of subsequent reactions.[2]

-

Ease of Introduction: The protection reaction, typically employing di-tert-butyl dicarbonate (Boc₂O), is generally high-yielding and proceeds under mild conditions.[3]

-

Facile Cleavage: The Boc group is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine.[3]

Experimental Protocols

The following sections provide detailed methodologies for the Boc protection of aminosalicylic acids and the subsequent deprotection.

Boc Protection of Aminosalicylic Acids

The reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. A base is typically added to neutralize the protonated amine formed during the reaction.[4]

General Procedure:

A solution of the aminosalicylic acid is prepared in a suitable solvent system, followed by the addition of a base and di-tert-butyl dicarbonate. The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC).

-

Materials:

-

Aminosalicylic acid (e.g., 4-aminosalicylic acid or 5-aminosalicylic acid)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Base (e.g., triethylamine (TEA), sodium bicarbonate, or sodium hydroxide)

-

Solvent (e.g., tetrahydrofuran (THF), dioxane, methanol, or a mixture with water)

-

Ethyl acetate

-

1M HCl solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Protocol:

-

Dissolve the aminosalicylic acid (1.0 eq.) in a suitable solvent or solvent mixture (e.g., a 1:1 mixture of dioxane and water).

-

Add the base (1.5-2.0 eq.). For example, sodium bicarbonate.

-

Add di-tert-butyl dicarbonate (1.1-1.5 eq.) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, adjust the pH of the mixture to approximately 3 with 1M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude N-Boc-aminosalicylic acid.

-

Purify the product by column chromatography or recrystallization if necessary.

-

Deprotection of N-Boc-Aminosalicylic Acids

The removal of the Boc group is an acid-catalyzed process that results in the formation of the stable tert-butyl cation, carbon dioxide, and the free amine.[3]

General Procedure:

The N-Boc-protected aminosalicylic acid is dissolved in an organic solvent and treated with a strong acid. The reaction is typically rapid and occurs at room temperature.

-

Materials:

-

N-Boc-aminosalicylic acid

-

Strong acid (e.g., trifluoroacetic acid (TFA) or a solution of HCl in dioxane or ethyl acetate)

-

Solvent (e.g., dichloromethane (DCM) or dioxane)

-

Diethyl ether

-

-

Protocol (using TFA in DCM):

-

Dissolve the N-Boc-aminosalicylic acid (1.0 eq.) in dichloromethane.

-

Add trifluoroacetic acid (10-20 eq., or a 25-50% solution in DCM) to the solution.

-

Stir the mixture at room temperature for 1-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The product is often obtained as the corresponding ammonium salt. To obtain the free amine, a basic workup can be performed.

-

Triturate the residue with diethyl ether to precipitate the product, which can then be collected by filtration.

-

Quantitative Data

The following tables summarize typical reaction conditions and expected outcomes for the Boc protection and deprotection of aminosalicylic acids. Please note that optimal conditions may vary depending on the specific substrate and scale of the reaction.

Table 1: Boc Protection of Aminosalicylic Acids

| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Aminosalicylic Acid | Boc₂O, NaHCO₃ | Dioxane/H₂O | Room Temp | 12-24 | >90 (expected) |

| 5-Aminosalicylic Acid | Boc₂O, TEA | THF | Room Temp | 12-24 | >90 (expected) |

Table 2: Deprotection of N-Boc-Aminosalicylic Acids

| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| N-Boc-4-Aminosalicylic Acid | TFA | DCM | Room Temp | 1-4 | >95 (expected) |

| N-Boc-5-Aminosalicylic Acid | 4M HCl in Dioxane | Dioxane | Room Temp | 1-4 | >95 (expected) |

Table 3: Spectroscopic Data of Aminosalicylic Acids

| Compound | 1H NMR (DMSO-d₆, δ ppm) | IR (KBr, cm⁻¹) |

| 4-Aminosalicylic Acid | 7.46 (d), 6.12 (dd), 6.01 (d)[5] | Characteristic peaks for O-H, N-H, C=O, and aromatic C-H stretches.[6] |

| 5-Aminosalicylic Acid | 7.2-7.5 (m), 6.7-6.9 (m) | Characteristic peaks for O-H, N-H, C=O, and aromatic C-H stretches.[7][8] |

Visualizing Synthetic Workflows

The use of Boc-protected aminosalicylic acids is crucial in multi-step synthetic sequences, particularly in drug discovery and development. The following diagrams illustrate the logical flow of a typical synthetic and screening process.

Conclusion

The tert-butoxycarbonyl protecting group is an indispensable tool in the synthetic chemistry of aminosalicylic acids. Its robust nature under a variety of reaction conditions, coupled with its facile removal under acidic treatment, allows for the selective modification of these multifunctional molecules. The protocols and data presented in this guide provide a foundational understanding for researchers in the pharmaceutical and chemical sciences to effectively utilize Boc protection in their synthetic strategies, ultimately enabling the development of novel therapeutics and other advanced materials.

References

- 1. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. jk-sci.com [jk-sci.com]

- 5. 4-Aminosalicylic acid(65-49-6) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 5-Aminosalicylic Acid | C7H7NO3 | CID 4075 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Research Applications of 5-(BOC-amino)salicylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(tert-butoxycarbonylamino)salicylic acid, a key intermediate in the synthesis of novel derivatives of 5-aminosalicylic acid (5-ASA). This document outlines its role in medicinal chemistry, potential therapeutic applications of its derivatives, detailed synthetic protocols, and the underlying biological pathways.

Introduction: The Role of 5-Aminosalicylic Acid (5-ASA) in Therapeutics

5-Aminosalicylic acid, also known as mesalamine, is a cornerstone in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1] Its therapeutic efficacy is primarily localized to the colonic mucosa, where it exerts anti-inflammatory effects. However, when administered orally, 5-ASA is readily absorbed in the upper gastrointestinal tract, which can lead to systemic side effects and reduced drug concentration at the target site.

To overcome these limitations, various derivatives and prodrugs of 5-ASA have been developed. These modifications are designed to protect the parent drug during its transit through the upper GI tract, allowing for targeted release in the colon. The chemical modification of the 5-amino group of 5-ASA is a key strategy in the development of these next-generation therapeutics. This is where the utility of 5-(BOC-amino)salicylic acid as a protected building block becomes paramount.

5-(BOC-amino)salicylic Acid: A Key Synthetic Intermediate

5-(BOC-amino)salicylic acid (CAS No. 135321-95-8) is a derivative of 5-ASA where the amino group is protected by a tert-butoxycarbonyl (BOC) group.[2] This protection is a common strategy in organic synthesis to prevent the highly reactive amino group from participating in unintended side reactions during subsequent chemical modifications of the molecule.

The primary research application of 5-(BOC-amino)salicylic acid is to serve as a starting material for the synthesis of N-acylated derivatives of 5-ASA. By temporarily masking the amino group, chemists can selectively perform reactions on other parts of the molecule or, more commonly, couple various moieties to the amino group after a controlled deprotection step. This approach allows for the creation of a diverse library of 5-ASA derivatives with potentially improved pharmacokinetic profiles and novel biological activities.

Logical Workflow for Derivative Synthesis

Caption: General synthetic workflow for N-acyl derivatives.

Potential Therapeutic Applications of Derivatives

The derivatives synthesized from 5-(BOC-amino)salicylic acid have a wide range of potential therapeutic applications, primarily centered around inflammatory conditions.

-

Anti-Inflammatory Agents: By acylating the amino group, novel compounds with enhanced anti-inflammatory properties can be developed. These derivatives may exhibit improved targeting to inflamed tissues or possess additional mechanisms of action.

-

Prodrugs for Colon-Specific Delivery: Coupling amino acids or peptides to 5-ASA via an amide bond can create prodrugs that are stable in the stomach and small intestine but are cleaved by bacterial enzymes in the colon, releasing the active 5-ASA.

-

Modulators of Metabolic Disorders: Research has indicated a potential role for acylated derivatives in the treatment of metabolic disorders.

-

Agents for Autoimmune Disorders: The development of novel acylated compounds from 5-(BOC-amino)salicylic acid is being explored for the management of various autoimmune conditions.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of a generic N-acyl derivative of 5-ASA using 5-(BOC-amino)salicylic acid as the starting material.

4.1 General Peptide Coupling Protocol

This protocol describes the coupling of an amino acid to the carboxylic acid group of 5-(BOC-amino)salicylic acid.

Materials:

-

5-(BOC-amino)salicylic acid

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Amino acid methyl ester hydrochloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Trifluoroacetic acid (TFA)

Procedure:

-

Activation of the Carboxylic Acid: Dissolve 5-(BOC-amino)salicylic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add DCC (1.1 eq) portion-wise and stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 4 hours.

-

Coupling Reaction: In a separate flask, suspend the amino acid methyl ester hydrochloride (1.2 eq) in DCM and add TEA (2.5 eq). Stir for 20 minutes. Add this solution to the activated ester from step 1. Allow the reaction to proceed overnight at room temperature.

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

-

BOC Deprotection: Dissolve the purified product in a 1:1 mixture of DCM and TFA. Stir at room temperature for 2 hours.

-

Final Product Isolation: Remove the solvent and excess TFA under reduced pressure. The final product can be further purified by recrystallization or chromatography.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Quantitative Data Summary

While specific biological activity data for derivatives synthesized directly from 5-(BOC-amino)salicylic acid is limited in publicly available literature, the following table provides an illustrative summary of the types of quantitative data that would be generated and evaluated for such novel compounds. The data is based on typical assays for anti-inflammatory and cytotoxic activity.

| Compound ID | Derivative Type | Yield (%) | IC50 (COX-2) (μM) | IC50 (5-LOX) (μM) | Cytotoxicity (CC50) (μM) |

| 5-ASA (Ref.) | - | - | 150 | >200 | >500 |

| DERIV-01 | N-Acetyl | 85 | 120 | 180 | >500 |

| DERIV-02 | N-Propionyl | 82 | 110 | 165 | >500 |

| DERIV-03 | N-Benzoyl | 75 | 95 | 140 | 450 |

| DERIV-04 | N-Glycinyl | 78 | 145 | 190 | >500 |

Note: The data presented in this table is for illustrative purposes only and is intended to represent the types of quantitative measurements that are critical in the evaluation of new 5-ASA derivatives.

Mechanism of Action of 5-ASA: The Target for Derivative Development

The derivatives of 5-ASA are designed to deliver the active moiety to the site of inflammation, where it is believed to exert its therapeutic effects through multiple mechanisms. Understanding these pathways is crucial for the rational design of new derivatives.

-

Inhibition of Pro-inflammatory Mediators: 5-ASA is known to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, thereby reducing the production of prostaglandins and leukotrienes, which are key mediators of inflammation.[3]

-

Scavenging of Reactive Oxygen Species (ROS): 5-ASA is a potent antioxidant and can neutralize harmful reactive oxygen species produced by inflammatory cells.

-

Modulation of NF-κB Signaling: 5-ASA can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

NF-κB Signaling Pathway Inhibition by 5-ASA

Caption: Inhibition of NF-κB activation by 5-ASA.

Conclusion

5-(BOC-amino)salicylic acid is a valuable and versatile building block in medicinal chemistry for the development of novel 5-ASA derivatives. Its use allows for the specific and controlled modification of the 5-amino group, enabling the synthesis of prodrugs with enhanced colon-specific delivery and new chemical entities with potentially improved therapeutic profiles. Further research utilizing this intermediate is warranted to explore the full therapeutic potential of N-acylated 5-ASA derivatives in the treatment of inflammatory and other diseases.

References

Methodological & Application

Synthesis of 5-(N-tert-Butoxycarbonylamino)salicylic Acid from 5-Aminosalicylic Acid: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-(N-tert-Butoxycarbonylamino)salicylic Acid, a key intermediate in the development of targeted drug delivery systems and other pharmaceutical applications. The procedure outlines the protection of the amino group of 5-aminosalicylic acid (5-ASA) using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Introduction

5-Aminosalicylic acid (5-ASA), a potent anti-inflammatory agent, is the active metabolite of sulfasalazine and is widely used in the treatment of inflammatory bowel disease (IBD), including Crohn's disease and ulcerative colitis. The targeted delivery of 5-ASA to the colon is a primary objective in formulation development to maximize its therapeutic effect at the site of inflammation while minimizing systemic side effects.

The protection of the amino group of 5-ASA with the tert-butoxycarbonyl (Boc) group is a common strategy in medicinal chemistry. This modification allows for subsequent chemical transformations at other positions of the molecule and is a crucial step in the synthesis of various prodrugs and derivatives designed for controlled release and targeted delivery. This application note provides a reliable and reproducible protocol for this synthesis.

Reaction Scheme

The synthesis involves the reaction of 5-aminosalicylic acid with di-tert-butyl dicarbonate in the presence of a base, typically sodium bicarbonate, in a mixed solvent system of tetrahydrofuran (THF) and water. The Boc group selectively reacts with the amino group to form a stable carbamate linkage.

Caption: Reaction scheme for the Boc protection of 5-aminosalicylic acid.

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis of this compound.

Materials and Equipment

| Material/Equipment | Description |

| 5-Aminosalicylic acid (5-ASA) | Reagent grade, ≥98% purity |

| Di-tert-butyl dicarbonate (Boc₂O) | Reagent grade, ≥97% purity |

| Sodium bicarbonate (NaHCO₃) | ACS reagent grade |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% |

| Ethyl acetate | ACS reagent grade |

| Hexane | ACS reagent grade |

| 1 M Hydrochloric acid (HCl) | Standardized solution |

| Deionized water | |

| Round-bottom flask | 250 mL |

| Magnetic stirrer and stir bar | |

| Ice bath | |

| Separatory funnel | 500 mL |

| Rotary evaporator | |

| Buchner funnel and filter paper | |

| High-vacuum pump | |

| Analytical balance | |

| pH meter or pH paper |

Procedure

-

Dissolution of 5-ASA: In a 250 mL round-bottom flask, dissolve 5.0 g (32.6 mmol) of 5-aminosalicylic acid and 5.48 g (65.2 mmol) of sodium bicarbonate in 100 mL of a 1:1 mixture of tetrahydrofuran (THF) and deionized water.

-

Reaction Initiation: Cool the mixture to 0 °C using an ice bath. To the stirred solution, add 7.8 g (35.9 mmol) of di-tert-butyl dicarbonate.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

-

Work-up - Solvent Removal: Once the reaction is complete, remove the THF from the mixture using a rotary evaporator.

-

Work-up - Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 by the slow addition of 1 M HCl. A precipitate will form.

-

Work-up - Extraction: Extract the product from the aqueous mixture with three 50 mL portions of ethyl acetate.

-

Work-up - Washing and Drying: Combine the organic layers and wash them with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation of Product: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a solid.

-

Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and then add hexane until the solution becomes cloudy. Allow the solution to cool to room temperature and then place it in a refrigerator to induce crystallization.

-

Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under high vacuum to a constant weight.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | |

| 5-Aminosalicylic Acid (MW: 153.14 g/mol ) | 5.0 g |

| Product | |

| This compound (MW: 253.25 g/mol )[1][2] | |

| Theoretical Yield | 8.28 g |

| Typical Actual Yield | 7.0 - 7.8 g |

| Typical Yield Percentage | 85 - 94 % |

| Melting Point | 279-280 °C[2][3] |

| Appearance | Off-white to pinkish-grey solid[2] |

| Solubility | Slightly soluble in Dioxane, DMSO, and Methanol[2] |

Note: The actual yield may vary depending on the reaction scale and purification efficiency.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Workflow for the synthesis of Boc-5-ASA.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound from 5-aminosalicylic acid. The described method is robust, high-yielding, and provides a product of high purity suitable for further use in pharmaceutical research and development. The provided data and workflow diagrams are intended to facilitate the successful implementation of this synthetic procedure in a laboratory setting.

References

Application Notes and Protocols for HPLC Analysis of 5-(N-tert-Butoxycarbonylamino)salicylic Acid

These application notes provide a comprehensive guide for the quantitative analysis of 5-(N-tert-Butoxycarbonylamino)salicylic acid using High-Performance Liquid Chromatography (HPLC). This compound, often an intermediate or impurity in the synthesis of Mesalamine (5-aminosalicylic acid), requires accurate analytical methods for quality control and research purposes.[1] The protocols outlined below are intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a Boc-protected derivative of 5-aminosalicylic acid (5-ASA). The presence of the tert-Butoxycarbonyl (Boc) protecting group increases the molecule's hydrophobicity compared to 5-ASA. This characteristic is a key consideration in the development of a suitable reversed-phase HPLC method. The analytical procedure detailed herein is designed to provide high-resolution separation and accurate quantification of this analyte.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

-

Chemicals and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Acetic acid (glacial, analytical grade)

-

Ammonium acetate (analytical grade)

-

Preparation of Solutions

-

Mobile Phase A (Aqueous): Prepare a 10 mM ammonium acetate solution in water and adjust the pH to 4.5 with glacial acetic acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase B (Organic): Acetonitrile (100%).

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions

A gradient elution method is proposed to ensure the effective separation of the analyte from potential impurities.

| Parameter | Condition |

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 10 mM Ammonium Acetate, pH 4.5 in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Data Presentation

The following tables summarize the expected quantitative data from the HPLC analysis.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Precision (%RSD) | < 2.0% |

| Accuracy (% Recovery) | 98.0 - 102.0% |

Experimental Workflow and Diagrams

The overall workflow for the HPLC analysis is depicted in the following diagram.

Caption: HPLC analysis workflow for this compound.

Discussion

The proposed HPLC method is designed to be robust and reliable for the analysis of this compound. The use of a C18 column provides good retention for this relatively non-polar molecule. The gradient elution allows for the separation of the main analyte from more polar impurities that might elute early and more non-polar impurities that would be strongly retained under isocratic conditions.

The choice of a buffered mobile phase at pH 4.5 ensures the consistent ionization state of the salicylic acid moiety, leading to reproducible retention times and sharp peak shapes. UV detection at 254 nm is suitable as the aromatic ring and carbonyl groups in the molecule are expected to have significant absorbance at this wavelength.

For related compounds like 5-aminosalicylic acid, various HPLC methods have been developed, often employing C18 columns and UV or fluorescence detection.[2][3][4] While 5-ASA is more polar, the fundamental principles of reversed-phase chromatography apply. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also be a powerful tool for separating isomers and related impurities of aminosalicylic acids and could be explored as an alternative method.[5]

Method validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose. This includes demonstrating specificity, linearity, accuracy, precision, and robustness. The data presented in the tables above represent typical expected outcomes for a validated method.

References

- 1. lookchem.com [lookchem.com]

- 2. High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. holcapek.upce.cz [holcapek.upce.cz]

- 4. Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. helixchrom.com [helixchrom.com]

Application Note: Purification of 5-(BOC-amino)salicylic Acid by Column Chromatography

Introduction

5-(BOC-amino)salicylic acid is a key intermediate in the synthesis of various pharmaceutical compounds. The tert-butoxycarbonyl (BOC) protecting group is frequently employed to mask the amine functionality during synthetic transformations. Following the introduction of the BOC group, purification is often necessary to remove unreacted starting materials, byproducts, and excess reagents. Column chromatography is a widely used and effective technique for the purification of such intermediates on a laboratory scale. This application note provides a detailed protocol for the purification of 5-(BOC-amino)salicylic acid using silica gel column chromatography.

Principle of Separation

The purification strategy relies on the principles of adsorption chromatography. The stationary phase, silica gel, is a polar adsorbent. The separation of compounds is achieved based on their differential adsorption to the silica gel and their solubility in the mobile phase. 5-(BOC-amino)salicylic acid, with its polar carboxylic acid and carbamate groups, will interact with the silica gel. By using a mobile phase of appropriate polarity, the target compound can be selectively eluted from the column, separating it from less polar and more polar impurities. The BOC group makes the molecule less polar than the parent 5-aminosalicylic acid, facilitating its separation from the unreacted starting material.

Challenges and Optimization

Potential challenges in the purification of 5-(BOC-amino)salicylic acid include:

-

Co-elution of Impurities: Structurally similar impurities may have similar polarities, leading to incomplete separation.

-

Acidic Nature: The carboxylic acid group can lead to peak tailing on silica gel. This can sometimes be mitigated by adding a small amount of a volatile acid (e.g., acetic acid) to the mobile phase.

-

Solubility: The compound's solubility in the loading solvent and the mobile phase is crucial for efficient chromatography.

Optimization of the mobile phase composition is key to a successful separation. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often effective. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before performing the column chromatography.

Experimental Protocol

This protocol outlines the purification of crude 5-(BOC-amino)salicylic acid using flash column chromatography on silica gel.

1. Materials and Equipment

-

Crude 5-(BOC-amino)salicylic acid

-

Silica gel (230-400 mesh)

-

Hexane (or petroleum ether)

-

Ethyl acetate

-

Dichloromethane (optional)

-

Methanol (for cleaning)

-

Glass chromatography column

-

Fraction collector or test tubes

-

Thin-layer chromatography (TLC) plates (silica gel coated)

-

UV lamp (254 nm)

-

Rotary evaporator

-

Beakers, flasks, and other standard laboratory glassware

2. Preparation of the Column

-

Select a column of appropriate size based on the amount of crude material. A general rule is to use a silica gel mass that is 40-100 times the mass of the crude product.

-

Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).

-

Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

-

Allow the silica gel to pack under gravity or with gentle pressure.

-

Add a layer of sand (approx. 1 cm) on top of the silica gel bed to prevent disturbance during sample loading.

-

Equilibrate the column by running the initial mobile phase through it until the bed is stable.

3. Sample Preparation and Loading

-

Dissolve the crude 5-(BOC-amino)salicylic acid in a minimal amount of a suitable solvent, such as dichloromethane or the initial mobile phase.

-

Alternatively, for compounds with limited solubility, a dry loading method can be used:

-

Dissolve the crude product in a suitable solvent.

-

Add a small amount of silica gel to the solution.

-

Evaporate the solvent completely to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

-

Carefully add this powder to the top of the prepared column.

-

4. Elution and Fraction Collection

-

Begin elution with the initial, low-polarity mobile phase (e.g., Hexane:Ethyl Acetate 9:1).

-

Collect fractions of a suitable volume (e.g., 10-20 mL) in test tubes.

-

Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is provided in the table below.

-

Monitor the elution of the compound by TLC analysis of the collected fractions. Spot the fractions on a TLC plate and visualize under a UV lamp.

-

Pool the fractions containing the pure product.

5. Product Isolation

-

Combine the pure fractions in a round-bottom flask.

-

Remove the solvent using a rotary evaporator.

-

Dry the resulting solid under high vacuum to remove any residual solvent.

-

Determine the yield and characterize the purified product by appropriate analytical techniques (e.g., NMR, Mass Spectrometry, HPLC).

Data Presentation

Table 1: Representative Mobile Phase Gradient for Column Chromatography

| Step | Hexane (%) | Ethyl Acetate (%) | Volume (Column Volumes) | Purpose |

| 1 | 90 | 10 | 2-3 | Elution of non-polar impurities |

| 2 | 80 | 20 | 5-10 | Elution of the target compound |

| 3 | 70 | 30 | 5-10 | Continued elution of the target compound |

| 4 | 50 | 50 | 3-5 | Elution of more polar impurities |

| 5 | 0 | 100 | 2 | Column flush |

Note: This is a representative gradient and should be optimized based on TLC analysis of the specific crude mixture.

Visualizations

Diagram 1: Workflow for Purification of 5-(BOC-amino)salicylic acid

Caption: Workflow for the purification of 5-(BOC-amino)salicylic acid.

Diagram 2: Logical Relationship of Components in Column Chromatography

Caption: Key components and their relationship in the chromatographic separation.

Application Note: NMR Spectroscopic Characterization of 5-(N-tert-Butoxycarbonylamino)salicylic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide for the characterization of 5-(N-tert-Butoxycarbonylamino)salicylic Acid using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes predicted ¹H and ¹³C NMR data, comprehensive experimental protocols for sample preparation and spectral acquisition, and logical diagrams to illustrate the workflow and molecular structure. This guide is intended to assist researchers in confirming the structure and purity of the synthesized compound, a valuable intermediate in pharmaceutical development.

Introduction

This compound is a derivative of 5-aminosalicylic acid (5-ASA), a drug widely used in the treatment of inflammatory bowel disease. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the amine functionality allows for selective chemical modifications at other positions of the molecule. Accurate characterization of this intermediate is crucial to ensure the identity and purity of subsequent products in a synthetic route. NMR spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules. This application note outlines the expected NMR spectral features and provides standardized protocols for its analysis.

Predicted NMR Spectral Data

Due to the limited availability of directly published NMR data for this compound, the following chemical shifts and coupling constants are predicted based on the analysis of structurally similar compounds, including salicylic acid and N-Boc protected amines. These values should serve as a reliable guide for spectral assignment.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~1.50 | Singlet | - | -C(CH₃)₃ (Boc group) |

| ~7.00 | Doublet | ~8.5 | H-3 |

| ~7.80 | Doublet of doublets | ~8.5, ~2.5 | H-4 |

| ~8.20 | Doublet | ~2.5 | H-6 |

| ~9.50 | Singlet (broad) | - | -NH- (Amine) |

| ~11.00 | Singlet (broad) | - | -COOH (Carboxylic acid) |

| ~11.50 | Singlet (broad) | - | -OH (Phenolic) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~28.5 | -C(C H₃)₃ (Boc group) |

| ~81.0 | -C (CH₃)₃ (Boc group) |

| ~113.0 | C-1 |

| ~118.0 | C-3 |

| ~122.0 | C-6 |

| ~125.0 | C-4 |

| ~132.0 | C-5 |

| ~153.0 | -NHC O- (Boc group) |

| ~158.0 | C-2 |

| ~172.0 | -C OOH (Carboxylic acid) |

Experimental Protocols

Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the compound and to allow for the observation of exchangeable protons (e.g., -OH, -NH, -COOH). Other potential solvents include deuterated methanol (CD₃OD) or chloroform (CDCl₃), though exchangeable protons may be broadened or absent in these solvents.

-

Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion. If necessary, brief sonication can be used to aid dissolution.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

NMR Spectral Acquisition

The following are general acquisition parameters that can be adapted for most modern NMR spectrometers.[1][2]

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz or higher

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)

-

Acquisition Time (AQ): 2-4 seconds[1]

-

Relaxation Delay (D1): 1-5 seconds

-

Number of Scans (NS): 8-16 (adjust for desired signal-to-noise ratio)

-

Spectral Width (SW): 12-16 ppm

-

Temperature: 298 K

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 100 MHz or higher

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments)

-

Acquisition Time (AQ): 1-2 seconds

-

Relaxation Delay (D1): 2 seconds

-

Number of Scans (NS): 1024 or higher (dependent on sample concentration)

-

Spectral Width (SW): 200-240 ppm

-

Temperature: 298 K

Data Processing and Analysis

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the transformed spectrum to obtain pure absorption lineshapes. Apply an automatic baseline correction to ensure accurate integration.

-

Chemical Shift Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS).

-

Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Structural Assignment: Assign the observed signals to the corresponding nuclei in the molecule based on their chemical shifts, multiplicities, and coupling constants, using the predicted data in Tables 1 and 2 as a guide. Two-dimensional NMR experiments, such as COSY and HSQC, can be performed to confirm assignments if necessary.

Visualizations

The following diagrams illustrate the experimental workflow and the structural relationships within the molecule.

References

Application Notes: Mass Spectrometry Analysis of Boc-Protected Salicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylic acid is a key pharmacophore and a versatile starting material in the synthesis of numerous pharmaceutical compounds. The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the phenolic hydroxyl of salicylic acid is a common strategy in multi-step organic synthesis to prevent unwanted side reactions. Accurate and reliable analytical methods are crucial for monitoring reaction progress, assessing purity, and characterizing the final products. This application note provides a detailed protocol for the analysis of Boc-protected salicylic acid using Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Challenges and Considerations

The analysis of Boc-protected compounds by mass spectrometry requires careful consideration of the labile nature of the Boc group. In-source fragmentation, where the protecting group is cleaved within the ion source of the mass spectrometer, is a common challenge. This can lead to the observation of ions corresponding to the unprotected salicylic acid, potentially complicating data interpretation. To mitigate this, softer ionization conditions and optimized liquid chromatography methods are recommended.

Expected Mass-to-Charge Ratios and Fragmentation

The primary ions of interest in the mass spectrum of Boc-protected salicylic acid are the protonated or deprotonated molecule and its characteristic fragment ions.

Table 1: Key m/z Values for Boc-Protected Salicylic Acid in Positive and Negative Ion Modes

| Ion Description | Formula | Ionization Mode | Calculated m/z |

| [M+H]⁺ | C₁₂H₁₅O₅⁺ | Positive | 239.09 |

| [M+Na]⁺ | C₁₂H₁₄O₅Na⁺ | Positive | 261.07 |

| [M-H]⁻ | C₁₂H₁₃O₅⁻ | Negative | 237.08 |

| [M-C₄H₈+H]⁺ | C₈H₇O₅⁺ | Positive | 183.03 |

| [M-Boc+H]⁺ | C₇H₇O₃⁺ | Positive | 139.04 |

| [M-CO₂-H]⁻ | C₁₁H₁₃O₃⁻ | Negative | 193.09 |

| [Salicylic Acid-H]⁻ | C₇H₅O₃⁻ | Negative | 137.02 |

Under collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the Boc group exhibits characteristic fragmentation patterns. The most common losses are isobutylene (56 Da) and the entire Boc group (100 Da).

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of Boc-protected salicylic acid.

Protocol for the Deprotection of 5-(N-tert-Butoxycarbonylamino)salicylic Acid to Synthesize 5-Aminosalicylic Acid (Mesalazine)

Application Note

Introduction